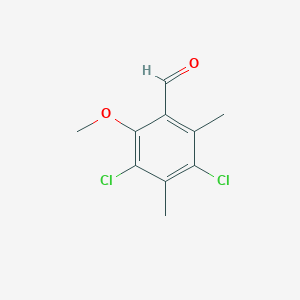

2,2,2-trifluoro-N'-phenylacetohydrazide

説明

Synthesis and Characterization of Fluorinated Compounds

Synthesis Analysis

The synthesis of fluorinated aromatic compounds has been a subject of interest due to their potential applications in various fields. In one study, a novel fluorinated diamine monomer was synthesized by coupling trifluoroacetophenone with 4-nitrophenyl phenyl ether, followed by reduction with iron and hydrochloric acid . Another research focused on the synthesis of trifluoroacetyl-2-(4-aminophenyl)hydrazide from 4-nitrophenylhydrazide and trifluoroacetyl anhydride, providing optimal reaction conditions . Additionally, the synthesis of 2,4,5-trifluorophenylacetic acid was achieved through substitution and hydrolysis decarboxylation processes, offering a new pathway for the compound .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various analytical techniques. For instance, 1-trifluoroacetyl-2-(4-aminophenyl)hydrazide was identified using ^1H NMR, IR, MS, and elemental analysis, confirming the expected structure . The molecular structure analysis is crucial for understanding the properties and potential applications of these fluorinated compounds.

Chemical Reactions Analysis

Fluorinated compounds are known for their unique reactivity due to the presence of the highly electronegative trifluoromethyl group. The ortho-substituent on phenylboronic acid was found to play a significant role in catalyzing dehydrative amidation between carboxylic acids and amines, suggesting a mechanism involving a mixed anhydride . Moreover, the synthesis of enantiomerically pure aziridines and their ring opening with nucleophiles was reported, highlighting the influence of the trifluoromethyl group on regioselectivity . The development of trifluoroethyl onium triflates also demonstrated the reactivity of trifluoromethylated compounds in the formation of olefins .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often remarkable due to the trifluoromethyl group's influence. The fluorinated polyimides synthesized from the novel diamine exhibited good solubility in polar organic solvents, high thermal stability, and outstanding mechanical properties . These properties make them suitable for applications where high performance is required, such as in the aerospace and electronics industries.

科学的研究の応用

Photoaffinity Labeling in Structural Biology

2,2,2-Trifluoro-N'-phenylacetohydrazide can potentially be involved in photoaffinity labeling (PAL) due to its structural similarity to photoreactive groups like arylazide, benzophenone, and 3-(trifluoromethyl)-3-phenyldiazirine. PAL is a pivotal method in structural biology, offering insights into drug targets, transport processes, and the stereochemistry of interactions between G-protein-coupled receptors and ligands. This technique aids in understanding biological systems' organization through modern instrumental analysis and computer-aided modeling (Vodovozova, 2007).

Microbial Degradation of Polyfluoroalkyl Chemicals

Compounds like 2,2,2-Trifluoro-N'-phenylacetohydrazide, due to their polyfluoroalkyl nature, could be studied within the context of microbial degradation of polyfluoroalkyl chemicals. This research area focuses on understanding how polyfluoroalkyl substances, potentially including perfluoroalkyl acid (PFAA) precursors, degrade biotically and abiotically in the environment. Such studies are crucial for assessing environmental fate, effects of precursors, and degradation pathways (Liu & Avendaño, 2013).

CF Bond Activation in Aliphatic Fluorides

Research on CF bond activation, including in molecules with trifluoromethyl groups, offers innovative methodologies for synthesizing new fluorinated building blocks. This area explores various methods to activate C-F bonds, which could be applicable to 2,2,2-Trifluoro-N'-phenylacetohydrazide, for synthesizing fluorinated or fluoroalkylated groups in an environmentally friendly manner. Such studies contribute to green chemistry by developing mild and efficient incorporation methods for fluorinated groups into target molecules (Shen et al., 2015).

Aqueous Fluoroalkylation Reactions

The exploration of fluoroalkylation reactions in aqueous media, including trifluoromethylation and other conversions, highlights the progress in developing environment-friendly methodologies for incorporating fluorinated groups into molecules. Research in this domain could extend to substances like 2,2,2-Trifluoro-N'-phenylacetohydrazide, emphasizing the development of green chemistry approaches for fluoroalkylation under mild conditions, leveraging water as a solvent or reactant (Song et al., 2018).

Safety And Hazards

特性

IUPAC Name |

2,2,2-trifluoro-N'-phenylacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O/c9-8(10,11)7(14)13-12-6-4-2-1-3-5-6/h1-5,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWPBXYPSTIZFGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NNC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00187663 | |

| Record name | Acetic acid, trifluoro-, 2-phenylhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-trifluoro-N'-phenylacetohydrazide | |

CAS RN |

34064-31-8 | |

| Record name | 2,2,2-Trifluoroacetic acid 2-phenylhydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34064-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, trifluoro-, 2-phenylhydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034064318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 34064-31-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148500 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, trifluoro-, 2-phenylhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trifluoro-N'-phenylacetohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(Benzo[d]thiazol-2-ylmethyl)propionamide](/img/structure/B1345039.png)

![6,8-Dichloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1345051.png)

![3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1345055.png)

![tert-Butyl 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate](/img/structure/B1345057.png)

![4-[(4-Methyl-2-nitrophenyl)azo]-morpholine](/img/structure/B1345062.png)